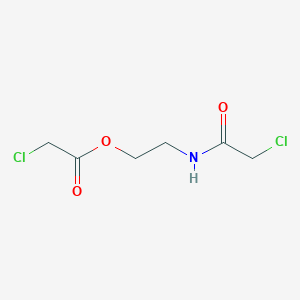

2-(2-Chloroacetamido)ethyl 2-chloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloroacetamido)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H9Cl2NO3 and a molecular weight of 214.05 g/mol . It is characterized by the presence of two chloroacetyl groups attached to an ethyl chain, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by esterification with chloroacetic acid. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chloroacetamido)ethyl 2-chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted amides, thioesters, and ethers.

Hydrolysis: Chloroacetic acid and ethanol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-(2-Chloroacetamido)ethyl 2-chloroacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and coatings.

Mécanisme D'action

The mechanism of action of 2-(2-Chloroacetamido)ethyl 2-chloroacetate involves its ability to act as an electrophile due to the presence of the chloroacetyl groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, thereby exerting various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloroacetamidoethyl acetate

- 2-Chloroacetamidoethyl chloroacetate

- 2-Chloroacetamidoethyl butyrate

Uniqueness

2-(2-Chloroacetamido)ethyl 2-chloroacetate is unique due to the presence of two chloroacetyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one chloroacetyl group .

Activité Biologique

2-(2-Chloroacetamido)ethyl 2-chloroacetate, with the CAS number 60945-04-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of two chloroacetyl groups attached to an ethylamine backbone. The synthesis typically involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by esterification with chloroacetic acid. Common solvents used in this process include dichloromethane and bases like triethylamine to neutralize hydrochloric acid produced during the reaction.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in breast cancer cells (MCF-7) with IC50 values ranging from 23.2 to 95.9 µM . The mechanism involves the modification of biomolecules such as proteins and nucleic acids, leading to altered cellular functions that can inhibit tumor growth.

The primary mechanism of action is attributed to its electrophilic nature due to the presence of chloroacetyl groups. These groups can react with nucleophiles in biological systems, resulting in modifications that affect protein function and cellular signaling pathways. This reactivity is crucial for its potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in antimicrobial applications. It acts as a precursor for synthesizing various antimicrobial agents, which have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains .

Study on Antiproliferative Activity

A study assessed the cytotoxic effects of several derivatives derived from this compound against MCF-7 and HepG-2 cell lines. The results indicated that certain derivatives had a significant impact on cell viability, with specific compounds exhibiting IC50 values lower than those of established anticancer drugs like imatinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 23.2 |

| Compound B | HepG-2 | 14.9 |

| Compound C | MCF-7 | 0.10 |

Evaluation of Apoptosis Induction

Another investigation focused on the ability of these compounds to induce apoptosis in cancer cells. Flow cytometry analysis revealed a notable reduction in cell viability among treated cells, confirming the apoptosis-inducing capability of specific derivatives .

Comparative Analysis

When compared to similar compounds such as 2-Chloroacetamidoethyl acetate and 2-Chloroacetamidoethyl butyrate , this compound stands out due to its dual chloroacetyl functionality, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAQEUGTXSANCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCl)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.